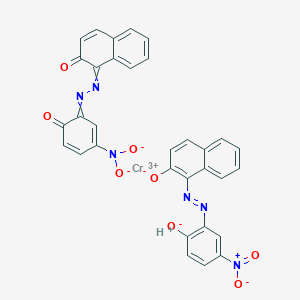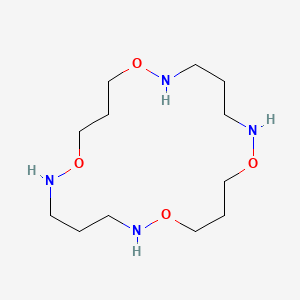
1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrate Ionophore III is a chemical compound used primarily in the field of potentiometry for nitrate sensing. It is part of a class of compounds known as ionophores, which facilitate the transport of ions across cell membranes. This compound is particularly significant in environmental applications where accurate nitrate detection is crucial.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitrate Ionophore III typically involves the use of organic synthesis techniques. The process often starts with the preparation of a precursor molecule, which is then modified through a series of chemical reactions to introduce the necessary functional groups that enable ion transport. Common reagents used in the synthesis include organic solvents, catalysts, and various functionalizing agents.
Industrial Production Methods
In an industrial setting, the production of Nitrate Ionophore III involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Nitrate Ionophore III undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: It can also undergo reduction reactions, often resulting in the cleavage of certain functional groups.
Substitution: Nitrate Ionophore III can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield various nitrate derivatives, while reduction can produce simpler organic molecules.
Scientific Research Applications
Nitrate Ionophore III has a wide range of applications in scientific research:
Chemistry: It is used in the development of ion-selective electrodes for nitrate detection, which are essential in environmental monitoring.
Biology: The compound is employed in studies involving ion transport across biological membranes, providing insights into cellular processes.
Medicine: Research into the potential therapeutic applications of ionophores includes their use in drug delivery systems.
Industry: Nitrate Ionophore III is used in industrial processes that require precise nitrate measurement, such as water treatment and agricultural monitoring.
Mechanism of Action
The mechanism of action of Nitrate Ionophore III involves the selective binding and transport of nitrate ions across membranes. This process is facilitated by the compound’s ability to form stable complexes with nitrate ions, which are then transported through the membrane. The molecular targets include nitrate ions, and the pathways involved are primarily related to ion transport and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- Nitrate Ionophore V
- Nitrate Ionophore VI
- p-tert-butyl-calix4crown with imine units
Comparison
Nitrate Ionophore III is unique in its high selectivity and binding affinity for nitrate ions compared to other ionophores. While Nitrate Ionophore V and VI are also used for nitrate sensing, they do not exhibit the same level of selectivity and stability. The p-tert-butyl-calix4crown with imine units is another similar compound, but it is more selective for mercury ions under specific pH conditions .
Nitrate Ionophore III stands out due to its superior performance in nitrate detection, making it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
235093-03-5 |
|---|---|
Molecular Formula |
C12H28N4O4 |
Molecular Weight |
292.38 g/mol |
IUPAC Name |
1,7,11,17-tetraoxa-2,6,12,16-tetrazacycloicosane |
InChI |
InChI=1S/C12H28N4O4/c1-5-13-17-9-3-11-19-15-7-2-8-16-20-12-4-10-18-14-6-1/h13-16H,1-12H2 |
InChI Key |
CIUIUEVECAVHDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNOCCCONCCCNOCCCONC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


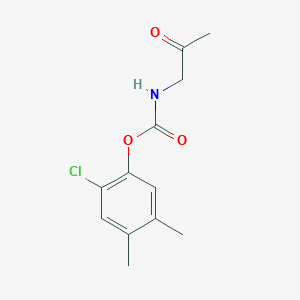

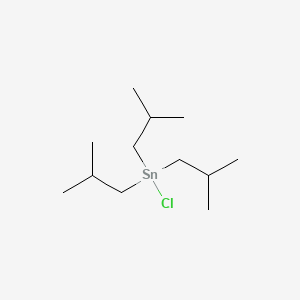
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
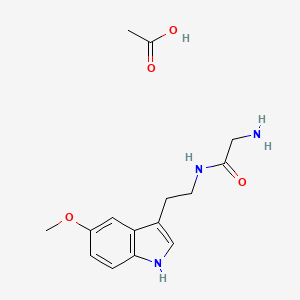
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)

![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
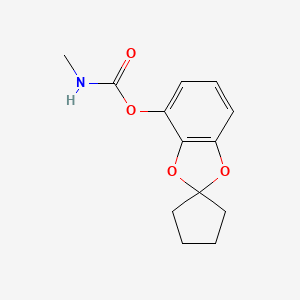
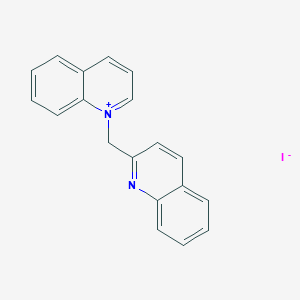

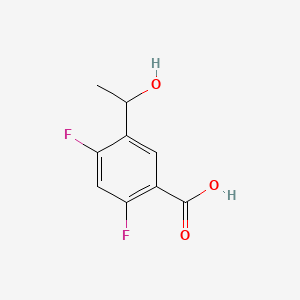
![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
